Predictive Toxicology and Safety Data Derivation for 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde
Predictive Toxicology and Safety Data Derivation for 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Guide
Executive Summary
In modern drug discovery, the incorporation of highly specialized building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde (CAS: 1956376-56-9) is a privileged, multi-functionalized scaffold. However, its high reactivity—necessary for synthetic utility—translates directly to specific toxicological liabilities in vitro and in vivo.
Because empirical, long-term toxicity data (e.g., chronic exposure, Ames testing) for this specific, novel CAS number is sparse, researchers must rely on predictive toxicology and structural alerts to derive accurate Safety Data Sheets (SDS) and establish safe laboratory handling protocols. This guide deconstructs the molecule's structural hazards, outlines the causality behind its toxicity, and establishes self-validating experimental workflows for safe handling.
Chemical Identity & Structural Deconstruction
To predict the toxicological profile of a compound, we must first isolate its functional groups. The causality of this compound's hazard profile is driven by four distinct structural features:
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The Quinoline Core: Quinolines are well-documented structural alerts for mutagenicity and hepatotoxicity. Mutagenicity often requires metabolic activation (via cytochrome P450 epoxidation), and the position of nitrogen substitution heavily influences the Ames test outcomes [1].
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The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group dramatically increases lipophilicity (Hansch π parameter of +1.04) and metabolic stability [2]. While it prevents oxidative degradation at the C6 position, its high lipophilicity enhances dermal penetration, exacerbating the risks posed by the other functional groups.
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The Aldehyde (-CHO) Group: Aldehydes are potent electrophiles. In biological systems, they act as haptens, forming stable Schiff bases with the primary amino groups of lysine residues on epidermal proteins. This covalent modification is the initiating event for Allergic Contact Dermatitis (ACD) and skin sensitization [3].
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The Chloro (-Cl) Group at C2: Positioned ortho to the quinoline nitrogen, this halogen is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). It poses an additional risk of covalent binding to biological nucleophiles (e.g., glutathione or cysteine residues).
Quantitative Physicochemical & Predictive Toxicity Data
The following table synthesizes the predicted physicochemical properties and GHS hazard classifications based on structural analog read-across methodologies.
| Property / Endpoint | Predicted Value / Classification | Mechanistic Rationale |
| Molecular Weight | 275.61 g/mol | Optimal for rapid dermal and cellular penetration (Lipinski's Rule of 5). |
| Lipophilicity (LogP) | ~3.8 - 4.2 | Driven by the -OCF₃ group; facilitates rapid crossing of the stratum corneum [2]. |
| Skin Sensitization | GHS Category 1 (H317) | Aldehyde-driven protein haptenation via Schiff base formation [4]. |
| Eye/Skin Irritation | GHS Category 2 (H315/H319) | Electrophilic reactivity of the C3-aldehyde and C2-chloro groups. |
| Mutagenicity (Ames) | Potential Positive (with S9) | Quinoline core is a known structural alert requiring metabolic activation [1]. |
| Acute Toxicity (Oral) | GHS Category 4 (H302) | Estimated LD50 ~500-1000 mg/kg based on halogenated quinoline analogs. |
Mechanistic Toxicology: The Haptenation Pathway
The most immediate occupational hazard when handling 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde is severe skin sensitization. The causality here is strictly chemical: the molecule is not immunogenic on its own due to its low molecular weight. Instead, it acts as a pro-antigen (hapten) .
When the compound penetrates the skin (aided by the lipophilic -OCF₃ group), the electrophilic aldehyde undergoes a nucleophilic attack by the ϵ -amino groups of lysine residues on endogenous epidermal proteins. This forms a reversible carbinolamine intermediate, which dehydrates to form a stable covalent Schiff base [4]. This modified protein is recognized by Langerhans cells as a foreign antigen, triggering a Type IV delayed hypersensitivity immune response.
Mechanism of aldehyde-induced protein haptenation leading to skin sensitization.
Experimental Protocols: Safe Handling & Electrophilic Quenching
Because this compound is highly reactive, standard disposal of unreacted starting material poses environmental and laboratory risks. To ensure trustworthiness and safety, workflows must be self-validating . The following protocol utilizes a sodium bisulfite quench. The chemical conversion of the hazardous, lipophilic aldehyde into a water-soluble, benign bisulfite adduct visually and chemically validates the neutralization of the hazard.
Protocol: Handling and Bisulfite Quenching of Reactive Aldehydes
Phase 1: Preparation & Reaction Setup
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PPE & Environment: Don double nitrile gloves, safety goggles, and a lab coat. All manipulations must occur within a certified fume hood. The compound should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent auto-oxidation of the aldehyde to a carboxylic acid.
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Transfer: Weigh the required mass using static-free spatulas. Wipe down all balances and spatulas immediately with a solvent (e.g., acetone) followed by a 10% bleach solution to degrade residual organics.
Phase 2: The Self-Validating Quench (Post-Reaction) Rationale: Unreacted aldehyde in the organic phase is dangerous. Sodium bisulfite ( NaHSO3 ) reacts quantitatively with aldehydes to form a highly polar α -hydroxy sulfonate salt, driving the hazard into the aqueous layer.
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Preparation of Quench Solution: Prepare a saturated aqueous solution of Sodium Bisulfite ( NaHSO3 ).
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Quenching: To the crude reaction mixture (in an organic solvent like DCM or EtOAc), add an equal volume of the saturated NaHSO3 solution.
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Agitation: Stir vigorously for 30–60 minutes at room temperature. The biphasic mixture allows the unreacted 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde to react at the interface.
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Phase Separation: Transfer to a separatory funnel. The hazardous electrophile is now neutralized and resides entirely in the aqueous layer as a sulfonate salt.
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Disposal: Separate the layers. The organic layer can be processed normally. The aqueous layer must be disposed of in designated halogenated aqueous waste, as it still contains the fluorinated/chlorinated quinoline core.
Laboratory workflow for the safe handling and bisulfite quenching of reactive aldehydes.
Regulatory & Environmental Considerations
Due to the presence of the trifluoromethoxy group, this compound exhibits high environmental persistence. The strong C-F bonds (bond dissociation energy of ~485 kJ/mol) resist microbial and hydrolytic degradation [2]. Consequently, all waste containing this scaffold—even post-quenching—must be strictly segregated into Halogenated Organic/Aqueous Waste streams to ensure high-temperature incineration, preventing the contamination of groundwater with persistent fluorinated degradation products.
References
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Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test ResearchGate / National Institutes of Health (NIH)[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Molecules[Link]
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Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? ACS Publications - Chemical Research in Toxicology[Link]
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Protein Haptenation and Its Role in Allergy PMC - National Institutes of Health (NIH)[Link]
